

# TDZD-8 lifespan extension C. elegans studies

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tdzd-8

CAS No.: 327036-89-5

Cat. No.: S548777

Get Quote

## Comparative Analysis of TDZD Compounds

The following table summarizes the key experimental findings for **TDZD-8**, PNR886, and PNR962 from recent studies.

| Compound | Efficacy in Reducing Aggregation                           | Lifespan Extension in Wild-Type C. elegans | Healthspan Extension (Motility in A $\beta$ 1-42 model) | In Vitro GSK3 $\beta$ Inhibition (IC <sub>50</sub> relative to TDZD-8) | Key Findings & Proposed Mechanism                                                                                                                                                    |
|----------|------------------------------------------------------------|--------------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| TDZD-8   | Moderate [1]                                               | Not specified in provided context [1]      | Not specified in provided context [1]                   | Baseline [1]                                                           | • Prototype, non-ATP-competitive GSK3 $\beta$ inhibitor [1].                                                                                                                         |
| PNR886   | High (>60-fold more potent than TDZD-8 in cell models) [1] | ~30% (at 100 $\mu$ M) [1] [2]              | 29% [1] [2]                                             | >10-fold lower than TDZD-8 [1]                                         | • Superior protection across tau, amyloid- $\beta$ , and polyglutamine models [1]. • Reduced A $\beta$ -induced paralysis by >90% [1]. • Predicted to bind GSK3 $\beta$ with greater |

| Compound      | Efficacy in Reducing Aggregation                           | Lifespan Extension in Wild-Type <i>C. elegans</i> | Healthspan Extension (Motility in A $\beta$ 1-42 model) | In Vitro GSK3 $\beta$ Inhibition (IC <sub>50</sub> relative to TDZD-8) | Key Findings & Proposed Mechanism                                                                                                                                                                                                                                                                                                        |
|---------------|------------------------------------------------------------|---------------------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|               |                                                            |                                                   |                                                         |                                                                        | avidity than TDZD-8 [1].                                                                                                                                                                                                                                                                                                                 |
| <b>PNR962</b> | High (>60-fold more potent than TDZD-8 in cell models) [1] | ~15% (at 10 $\mu$ M) [1] [2]                      | 62% [1] [2]                                             | >10-fold lower than TDZD-8 [1]                                         | <ul style="list-style-type: none"><li>• Highly effective at reducing aggregate intensity [1].</li><li>• Reduced A<math>\beta</math>-induced paralysis by &gt;75% [1].</li><li>• Predicted to bind GSK3<math>\beta</math> with greater avidity than TDZD-8 [1].</li><li>• 100 <math>\mu</math>M caused developmental delay [1].</li></ul> |

## Detailed Experimental Protocols

The key findings for PNR886 and PNR962 are derived from a 2023 study that employed the following standardized methodologies [1] [2]:

- **Cell Culture Models:**
  - **HEK293-tau cells:** Adenovirus-transformed human embryonal kidney cells expressing normal human tau. Aggregation was quantified using thioflavin T staining.
  - **SH-SY5Y-APPSw neuroblastoma cells:** Human neuroblastoma cells expressing the "Swedish" mutant amyloid precursor protein (APP). Cytotoxicity was assessed via cell counts.
- **\*C. elegans\* Models:**
  - **Strain AM141:** Expresses polyglutamine repeats fused to YFP (Q40::YFP) as a model for Huntington's disease. Aggregates were counted and measured by fluorescence.

- **Strain CL4176:** Expresses human A $\beta$ 1–42 in muscle cells, leading to amyloid plaque formation and temperature-inducible paralysis. Paralysis was scored over time.
- **Lifespan & Healthspan Assays:** Synchronized populations of wild-type (N2) or CL4176 worms were exposed to compounds from the L4 larval stage. Lifespans were measured by transferring worms to fresh drug/control plates periodically and scoring survival. Healthspan was defined as the median duration of spontaneous motility.
- **Molecular Modeling:** In silico docking and molecular dynamics simulations were performed to predict the interaction between PNR886/PNR962 and the allosteric pocket of inactive GSK3 $\beta$ , using the known binding mode of **TDZD-8** as a reference [1].

## Mechanism of Action and Signaling Pathway

Thiadiazolidinones (TDZDs) are a class of compounds known for their anti-inflammatory properties. The lead compound, **TDZD-8**, is a recognized non-ATP-competitive inhibitor of **Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ )** [1]. The proposed mechanism for the newer, more potent analogs PNR886 and PNR962 is an enhancement of this core action, as illustrated below.



[Click to download full resolution via product page](#)

The diagram illustrates that PNR886 and PNR962 are predicted to bind more tightly to the same allosteric pocket on inactive GSK3β as **TDZD-8**, thereby stabilizing its inactive conformation and more potently inhibiting its kinase activity [1]. This enhanced inhibition of GSK3β is a proposed central mechanism for reducing protein aggregation, a key driver in multiple neurodegenerative diseases and aging, ultimately leading to the observed extensions in healthspan and lifespan.

## Interpretation of Research Data

The data indicates that **PNR886** and **PNR962** represent a **significant advancement over the prototype compound TDZD-8**. Their superior potency in inhibiting protein aggregation and GSK3 $\beta$ , coupled with their strong positive effects on both healthspan and lifespan in *C. elegans* models, makes them compelling candidates for further investigation [1] [2].

- **PNR886** may be the preferred candidate for follow-up studies, given its robust lifespan extension at a higher dose and lack of reported developmental delay.
- **PNR962** shows a remarkably strong effect on healthspan, making it particularly interesting for research focused on quality of life during aging.

It is important to note that these findings are from invertebrate and cellular models. The logical next step for validating the therapeutic potential of these compounds would be testing in mammalian models of neurodegeneration and aging.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Thiadiazolidinone (TDZD) Analogs Inhibit Aggregation- ... [mdpi.com]
2. Thiadiazolidinone (TDZD) Analogs Inhibit Aggregation ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [TDZD-8 lifespan extension *C. elegans* studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548777#tdzd-8-lifespan-extension-c-elegans-studies>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)